molecular formula C14H19NO4S B2935895 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid CAS No. 1706460-12-9

1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B2935895
CAS No.: 1706460-12-9
M. Wt: 297.37
InChI Key: SLFJMFSOJJAPDB-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a methanesulfonamide group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the methanesulfonamide group: This step often involves the reaction of the cyclohexane derivative with methanesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

1-(4-Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a methanesulfonamide group, leading to different chemical reactivity and applications.

    4-(Methylsulfonyl)cyclohexane-1-carboxylic acid: Similar to the target compound but with a methylsulfonyl group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(methanesulfonamido)phenyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-20(18,19)15-12-7-5-11(6-8-12)14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFJMFSOJJAPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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